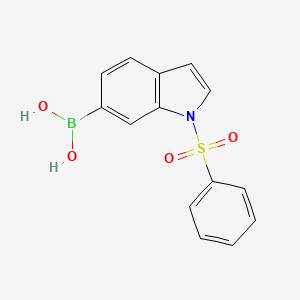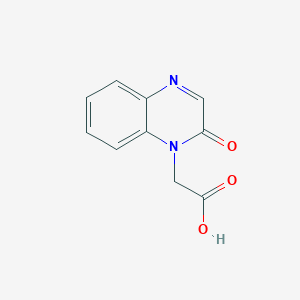
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Vue d'ensemble
Description
(2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as OQAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule contains a quinoxaline ring, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.
Applications De Recherche Scientifique
Medicinal Chemistry
- Summary of the Application : “(2-oxoquinoxalin-1(2H)-yl)acetic acid” has been used in the design and synthesis of aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, and inhibiting this enzyme is a therapeutic strategy for the treatment of these conditions .
- Methods of Application or Experimental Procedures : The compound was designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
- Results or Outcomes : Most of the series of compounds showed potent and selective effects on ALR2 inhibition with IC50 values in the range of 0.032-0.468 μM . In particular, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid was the most active . Most of the compounds also revealed potent antioxidant activity .
Diabetes Treatment
- Summary of the Application : A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the treatment of diabetes complications .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit aldose reductase, an enzyme that plays a role in the development of complications associated with diabetes .
- Results or Outcomes : Most of the derivatives proved to be potent and selective, with IC50 values in the low nanomolar to micromolar range .
Antioxidant Activity
- Summary of the Application : A series of quinoxalin-2(1H)-one based compounds, including “(2-oxoquinoxalin-1(2H)-yl)acetic acid”, were designed and synthesized as aldose reductase (ALR2) inhibitors . In addition to their ALR2 inhibitory activity, these compounds were also designed to have antioxidant activity, which can help fight against diabetic complications .
- Methods of Application or Experimental Procedures : The compounds were designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
- Results or Outcomes : Most of the compounds revealed not only good activity in the ALR2 inhibition but also potent antioxidant activity . One of the compounds, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid, was even as strong as the well-known antioxidant Trolox at a concentration of 100 μM .
Propriétés
IUPAC Name |
2-(2-oxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBGUQZEPGFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368855 | |
| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxoquinoxalin-1(2H)-yl)acetic acid | |
CAS RN |
63642-41-1 | |
| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



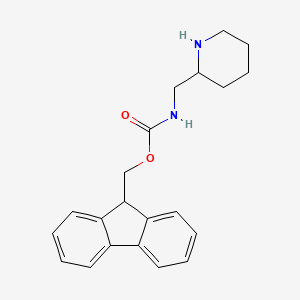
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)
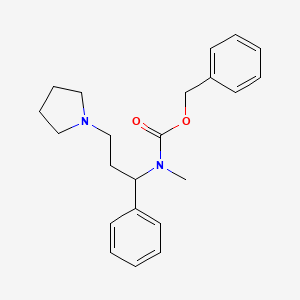
![N-[3-(aminomethyl)phenyl]acetamide](/img/structure/B1596739.png)
![[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid](/img/structure/B1596740.png)
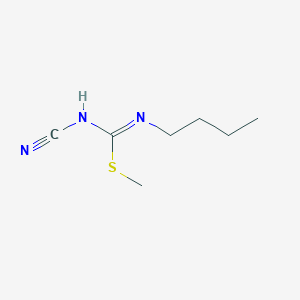
![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)

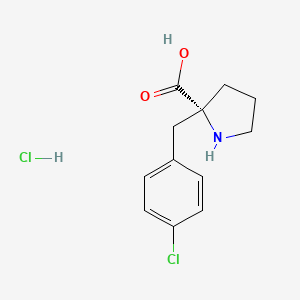
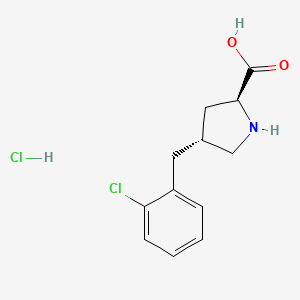
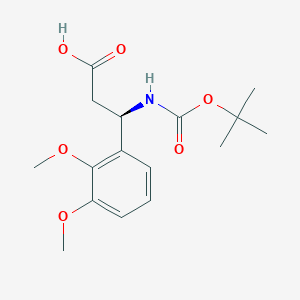
![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)
